molecular formula C19H15NO5 B7883495 Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate

Cat. No.: B7883495
M. Wt: 337.3 g/mol
InChI Key: TZNFETKYWPLCQB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl group and a carboxylate ester. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzoyl chloride with an appropriate aniline derivative to form an intermediate. This intermediate then undergoes cyclization and esterification to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act on kinases or other signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their substituents and biological activities.

    Methoxyphenyl derivatives: Compounds such as 4-methoxybenzaldehyde and 4-methoxybenzoic acid have similar methoxyphenyl groups but lack the quinoline structure.

Uniqueness

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of considerable interest.

Properties

IUPAC Name

methyl 3-(4-methoxybenzoyl)-4-oxo-1H-quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-24-12-8-6-11(7-9-12)17(21)15-10-20-16-13(18(15)22)4-3-5-14(16)19(23)25-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNFETKYWPLCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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